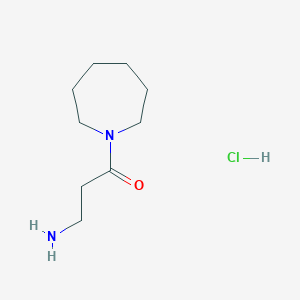
3-(2-Benzyl-4-chlorophenoxy)azetidine
概要
説明
Synthesis Analysis
Azetidines are synthesized through various methods, including the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Other methods involve the use of microwave irradiation for efficient cyclocondensation .Molecular Structure Analysis
The molecular structure of 3-(2-Benzyl-4-chlorophenoxy)azetidine consists of 16 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom. The molecular weight is 273.75 g/mol.Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .科学的研究の応用
Pharmacological Synthesis
This compound is a part of the phenoxy acetamide derivatives which are explored for their potential in creating new pharmaceuticals. The molecular structure of 3-(2-Benzyl-4-chlorophenoxy)azetidine, with its specific functional groups, makes it a candidate for synthesizing biologically active substances. These substances can interact at the molecular level, potentially leading to the development of new medications .
Antioxidant Activity
Derivatives similar to 3-(2-Benzyl-4-chlorophenoxy)azetidine have been studied for their antioxidant properties. While specific data on this compound may not be available, its structural analogs have shown significant activity, suggesting that it could serve as a lead compound for developing new antioxidants .
Chemotherapy Agent Design
The chemical diversity within the phenoxy acetamide group, to which our compound belongs, indicates its potential use in chemotherapy. By studying its interactions with cancer cells and its ability to interfere with cellular processes, researchers can design new chemotherapy agents .
Computational Chemistry Applications
In silico studies involving 3-(2-Benzyl-4-chlorophenoxy)azetidine can provide insights into its behavior in biological systems. Computational models can predict how the compound might interact with various enzymes and receptors, which is crucial for drug design .
Biological Effect Studies
The compound’s role in studying the utilization of drugs and their biological effects is significant. It can be used to understand the molecular interactions based on its structure and physicochemical properties, which is fundamental in medicinal chemistry .
Chemical Technique Development
Medicinal chemists can use 3-(2-Benzyl-4-chlorophenoxy)azetidine to develop new chemical techniques for drug synthesis. Its unique structure could help in improving the processes by which existing pharmaceuticals are made or in the synthesis of new ones .
作用機序
Safety and Hazards
The safety and hazards of 3-(2-Benzyl-4-chlorophenoxy)azetidine are not widely documented. It is recommended to handle this compound with care and use it for research purposes only.
将来の方向性
Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported, with a focus on the most recent advances, trends, and future directions . They are used as motifs in drug discovery, polymerization, and chiral templates .
特性
IUPAC Name |
3-(2-benzyl-4-chlorophenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c17-14-6-7-16(19-15-10-18-11-15)13(9-14)8-12-4-2-1-3-5-12/h1-7,9,15,18H,8,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRZFPZTJJTRMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=C(C=C(C=C2)Cl)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401251036 | |
| Record name | 3-[4-Chloro-2-(phenylmethyl)phenoxy]azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401251036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1219963-91-3 | |
| Record name | 3-[4-Chloro-2-(phenylmethyl)phenoxy]azetidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219963-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[4-Chloro-2-(phenylmethyl)phenoxy]azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401251036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol](/img/structure/B1525145.png)
![2-[3-Amino(ethyl)-4-(methylsulfonyl)anilino]-1-ethanol](/img/structure/B1525147.png)
![4-[Benzyl(ethyl)amino]-3-nitrobenzoic acid](/img/structure/B1525148.png)


![4-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1525154.png)